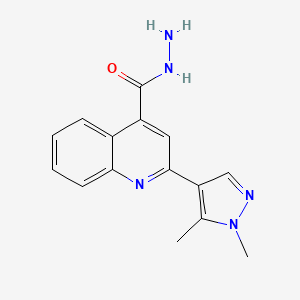

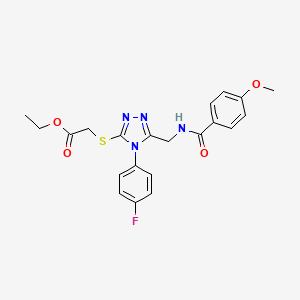

![molecular formula C22H21BrO5 B2502468 Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 610762-67-9](/img/structure/B2502468.png)

Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies, including the use of tert-butyl nitrite as a mediator or tert-butyl groups in the protection of intermediates. For instance, tert-butyl nitrite mediated synthesis is used to create oxadiazolones from aryl alkenes, indicating the versatility of tert-butyl compounds in synthesizing heterocyclic structures . Additionally, tert-butyl groups are used to protect intermediates in the synthesis of amines, demonstrating their utility in complex organic syntheses . The synthesis of tert-butyl 3-oxopent-4-ynoates and their subsequent cyclization catalyzed by silver salts is another example of the synthetic applications of tert-butyl derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex, with the tert-butyl group influencing the steric and electronic properties of the molecule. For example, the synthesis of optical isomers of a tert-butylphenyl derivative and their biological evaluation as antilipidemic agents show the importance of the tert-butyl group in the pharmacological activity of the molecule . The tert-butyl group can also serve as a chiral directing group, which is crucial in the asymmetric synthesis of amines .

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The use of tert-butyl nitrite in the synthesis of oxadiazolones involves multiple sp2 C-H bond functionalizations, indicating the reactivity of tert-butyl derivatives towards bond formation . Similarly, the cyclization of tert-butyl 3-oxopent-4-ynoates to form hydroxypyrone or pulvinone structures demonstrates the ability of tert-butyl compounds to undergo ring-closure reactions . The tert-butyl group can also be used to activate imines for nucleophilic addition, showcasing its role in facilitating bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. For example, the steric bulk of the tert-butyl group can affect the solubility and reactivity of the compound. The tert-butyl group's ability to serve as a protecting group in synthesis indicates its stability under various reaction conditions . The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid and its intermediates also reflects the influence of the tert-butyl group on the compound's properties .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO5/c1-13-20(14-5-7-15(23)8-6-14)21(25)17-10-9-16(11-18(17)27-13)26-12-19(24)28-22(2,3)4/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRLISVJSWIXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

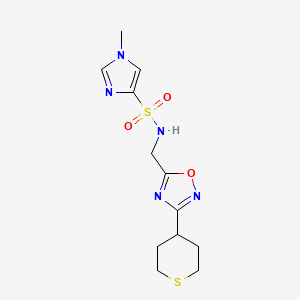

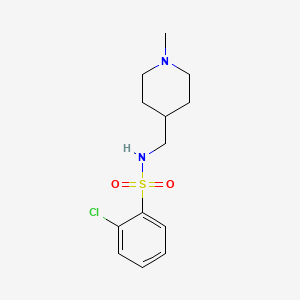

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

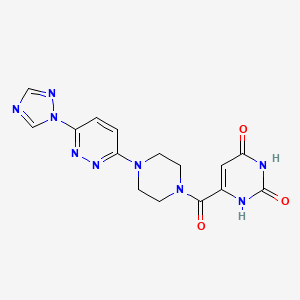

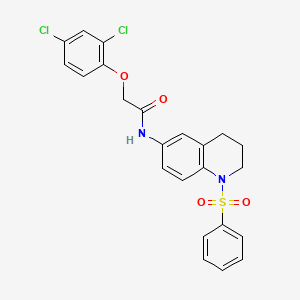

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

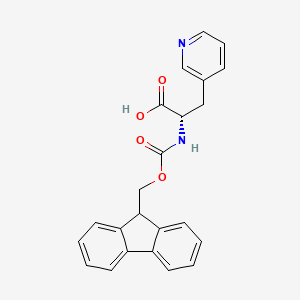

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)